molecular formula C15H10Cl2N4 B12037631 N-(4-Chloro-benzylidene)-N'-(4-chloro-2H-phthalazin-1-ylidene)-hydrazine

N-(4-Chloro-benzylidene)-N'-(4-chloro-2H-phthalazin-1-ylidene)-hydrazine

Cat. No.: B12037631
M. Wt: 317.2 g/mol
InChI Key: VEKHXAVAXLIZJO-GIJQJNRQSA-N
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Description

N-(4-Chloro-benzylidene)-N’-(4-chloro-2H-phthalazin-1-ylidene)-hydrazine is a synthetic organic compound characterized by the presence of two chlorinated aromatic rings connected through a hydrazine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-benzylidene)-N’-(4-chloro-2H-phthalazin-1-ylidene)-hydrazine typically involves the condensation reaction between 4-chlorobenzaldehyde and 4-chloro-2H-phthalazin-1-one in the presence of hydrazine hydrate. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired hydrazone product, which is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-benzylidene)-N’-(4-chloro-2H-phthalazin-1-ylidene)-hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated quinones, while reduction could produce chlorinated amines.

Scientific Research Applications

N-(4-Chloro-benzylidene)-N’-(4-chloro-2H-phthalazin-1-ylidene)-hydrazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: The compound can be used in the production of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of N-(4-Chloro-benzylidene)-N’-(4-chloro-2H-phthalazin-1-ylidene)-hydrazine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydrazine linkage can also participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Chloro-benzylidene)-N’-(4-chloro-2H-phthalazin-1-ylidene)-hydrazine analogs: Compounds with similar structures but different substituents on the aromatic rings.

    Hydrazones: Compounds containing the hydrazone functional group, which can exhibit similar reactivity and applications.

Uniqueness

N-(4-Chloro-benzylidene)-N’-(4-chloro-2H-phthalazin-1-ylidene)-hydrazine is unique due to the presence of two chlorinated aromatic rings, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C15H10Cl2N4

Molecular Weight

317.2 g/mol

IUPAC Name

4-chloro-N-[(E)-(4-chlorophenyl)methylideneamino]phthalazin-1-amine

InChI

InChI=1S/C15H10Cl2N4/c16-11-7-5-10(6-8-11)9-18-20-15-13-4-2-1-3-12(13)14(17)19-21-15/h1-9H,(H,20,21)/b18-9+

InChI Key

VEKHXAVAXLIZJO-GIJQJNRQSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=NN=C2Cl)N/N=C/C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=C2Cl)NN=CC3=CC=C(C=C3)Cl

Origin of Product

United States

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